1-ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde
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Overview
Description
1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl group at position 1, methyl groups at positions 3 and 5, and an acetaldehyde group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. The reaction typically occurs in ethanol, yielding pyrazole derivatives . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using cost-effective and thermally stable catalysts like Amberlyst-70 . The process is designed to be eco-friendly, with simple reaction workup and high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-carboxylic acid.
Reduction: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of an aldehyde.
3,5-Dimethyl-1H-Pyrazole-4-carboxylic acid ethyl ester: Contains a carboxylic acid ester group instead of an aldehyde.
Uniqueness: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-4-11-8(3)9(5-6-12)7(2)10-11/h6H,4-5H2,1-3H3 |
InChI Key |
SWPFSLFMZVJDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CC=O)C |
Origin of Product |
United States |
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